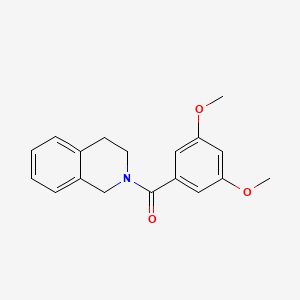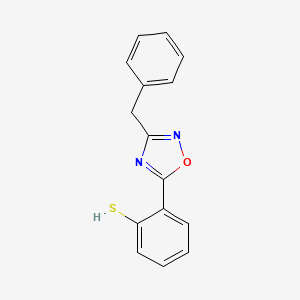
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as DTQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. In
Mecanismo De Acción
The exact mechanism of action of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense mechanisms and oxidative stress response. In oncology, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis and inhibit cell proliferation through the activation of caspases and the downregulation of various oncogenes. In cardiovascular research, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the nitric oxide pathway, which is involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects:
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects in the body. In neuroscience, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect against oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases. In oncology, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis and inhibit cell proliferation, which are important in cancer treatment. In cardiovascular research, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to using 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, including further research into its potential therapeutic applications in various fields, the development of more efficient synthesis methods, and the exploration of its mechanism of action. Additionally, there is a need for further studies to fully understand the safety and toxicity of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, as well as its potential side effects.
In conclusion, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been widely studied for its potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline may lead to the development of new treatments for neurodegenerative diseases, cancer, and hypertension.
Métodos De Síntesis
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various fields including neuroscience, oncology, and cardiovascular research. In neuroscience, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its anti-cancer properties and may have potential as a chemotherapy agent. In cardiovascular research, 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-9-15(10-17(11-16)22-2)18(20)19-8-7-13-5-3-4-6-14(13)12-19/h3-6,9-11H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQHYGNOOKCQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(3,5-dimethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)


![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)



![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)
![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)

